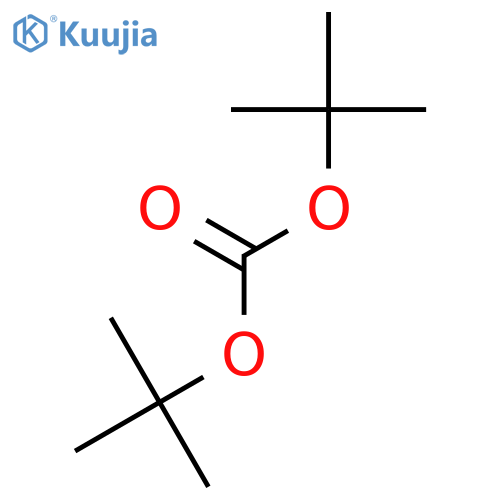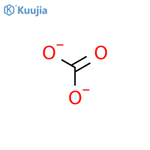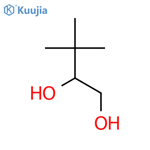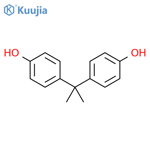Cas no 34619-03-9 (Di-tert-butyl carbonate)

Di-tert-butyl carbonate 化学的及び物理的性質
名前と識別子
-
- Carbonic acid, bis(1,1-dimethylethyl) ester
- Carbonic acid, bis(1,1-dimethylethyl) ester
- ditert-butyl carbonate
- Di-tert-butyl carbonate
- NS00083550
- di(tert-butyl)carbonate
- diterbutyl carbonate
- dit-butyl carbonate
- di-tert-butyl-carbonate
- di-tert.-butylcarbonate
- di-tert.-butyl carbonate
- di-tert butylcarbonate
- di-tertbutyl carbonate
- di(t-butyl)carbonate
- ditertiarybutylcarbonate
- Di-t-butyl carbonate
- carbonic acid di-tert-butyl ester
- di-terbutyl carbonate
- SCHEMBL29121
- bis(1,1-dimethylethyl)carbonate
- di-tertbutylcarbonate
- di-t butyl carbonate
- CS-0146214
- di-tert-butylcarbonate
- di-(t-butyl)carbonate
- carbonic acid di-t-butyl ester
- (di-tert-butyl)carbonate
- di-t-butylcarbonate
- ditertbutylcarbonate
- MFCD14560560
- di-(tert-butyl)carbonate
- DTXSID40436864
- di t-butylcarbonate
- AKOS017523543
- AB17496
- diterbutylcarbonate
- Di-tert.butylcarbonate
- ditertbutlycarbonate
- di-tert butyl carbonate
- 34619-03-9
- di tert-butyl carbonate
-
- MDL: MFCD14560560
- インチ: InChI=1S/C9H18O3/c1-8(2,3)11-7(10)12-9(4,5)6/h1-6H3
- InChIKey: ODCCJTMPMUFERV-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 174.12564
- どういたいしつりょう: 174.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.0069 (rough estimate)
- ゆうかいてん: 40°C
- ふってん: 245.22°C (rough estimate)
- 屈折率: 1.4249 (estimate)
- PSA: 35.53
Di-tert-butyl carbonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB494820-250 mg |
Di-tert-butyl carbonate, 95%; . |
34619-03-9 | 95% | 250MG |
€96.50 | 2022-07-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46005-1g |
DI-TERT-BUTYLCARBONATE |
34619-03-9 | 98% | 1g |
¥163.0 | 2024-07-16 | |
| TRC | D493748-50mg |
Di-tert-butyl carbonate |
34619-03-9 | 50mg |
$316.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XZ987-200mg |
Di-tert-butyl carbonate |
34619-03-9 | 98+% | 200mg |
158.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XZ987-50mg |
Di-tert-butyl carbonate |
34619-03-9 | 98+% | 50mg |
67.0CNY | 2021-07-15 | |
| eNovation Chemicals LLC | Y1260592-5g |
DI-TERT-BUTYL CARBONATE |
34619-03-9 | 98% | 5g |
$160 | 2024-06-06 | |
| Cooke Chemical | BD3325545-5g |
Di-tert-butylcarbonate |
34619-03-9 | 98% | 5g |
RMB 1125.60 | 2025-02-21 | |
| Chemenu | CM539624-1g |
Di-tert-Butyl carbonate |
34619-03-9 | 98% | 1g |
$64 | 2023-02-02 | |
| Chemenu | CM539624-5g |
Di-tert-Butyl carbonate |
34619-03-9 | 98% | 5g |
$216 | 2023-02-02 | |
| Chemenu | CM539624-10g |
Di-tert-Butyl carbonate |
34619-03-9 | 98% | 10g |
$391 | 2023-02-02 |
Di-tert-butyl carbonate 合成方法
ごうせいかいろ 1
Di-tert-butyl carbonate Raw materials
Di-tert-butyl carbonate Preparation Products
Di-tert-butyl carbonate 関連文献
-
Karine Caron,Virginie Lachapelle,Jeffrey W. Keillor Org. Biomol. Chem. 2011 9 185
-
Ajit P. Ingale,Vishal K. More,Uddhav S. Gangarde,Sandeep V. Shinde New J. Chem. 2018 42 10142
-
Huseyin Akbulut,Shuhei Yamada,Takeshi Endo RSC Adv. 2016 6 108689
-
4. An eco-sustainable erbium(iii)-catalyzed method for formation/cleavage of O-tert-butoxy carbonatesAntonio Procopio,Giancarlo Cravotto,Manuela Oliverio,Paola Costanzo,Monica Nardi,Rosina Paonessa Green Chem. 2011 13 436
-
Likun Yang,Gobalakrishnan Sundaresan,Minghao Sun,Purnima Jose,David Hoffman,Philip Reed McDonagh,Narottam Lamichhane,Cathy S. Cutler,J. Manuel Perez,Jamal Zweit J. Mater. Chem. B 2013 1 1421
-
Chao-Peng Zhang,Tian-Zhang Wang,Yu-Feng Liang Chem. Commun. 2023 59 14439
-
Andrei V. Malkov,Angus J. P. Stewart-Liddon,Grant D. McGeoch,Pedro Ramírez-López,Pavel Ko?ovsky Org. Biomol. Chem. 2012 10 4864
-
Zhong-Cheng Song,Gao-Yuan Ma,Hai-Liang Zhu RSC Adv. 2015 5 24824
-
Yuan-Liang Yang,Cheng-Kui Pei,Min Shi Org. Biomol. Chem. 2011 9 3349
-
Rajesh K. Jena,Dhiraj Das RSC Adv. 2021 11 39319
Di-tert-butyl carbonateに関する追加情報
Comprehensive Guide to Carbonic acid, bis(1,1-dimethylethyl) ester (CAS No. 34619-03-9): Properties, Applications, and Market Trends
Carbonic acid, bis(1,1-dimethylethyl) ester, also known as di-tert-butyl carbonate or simply DTBC (CAS No. 34619-03-9), is an important organic compound with significant applications in various industries. This carbonate ester has gained attention in recent years due to its unique chemical properties and versatility in synthesis processes. As researchers and industries seek more efficient and environmentally friendly chemical solutions, compounds like DTBC have become increasingly relevant in modern chemistry.
The molecular structure of Carbonic acid, bis(1,1-dimethylethyl) ester features two tert-butyl groups attached to a carbonate functional group. This configuration contributes to its stability while maintaining reactivity under specific conditions. With the growing interest in green chemistry and sustainable processes, DTBC has emerged as a valuable intermediate in the production of various specialty chemicals. Its applications span from pharmaceutical manufacturing to advanced material science, making it a compound of significant commercial and research interest.
One of the most searched questions regarding Carbonic acid, bis(1,1-dimethylethyl) ester relates to its synthesis methods. The compound is typically produced through the reaction of phosgene with tert-butanol, though alternative synthetic routes using less hazardous reagents are being actively researched. This aligns with current trends in chemical manufacturing where safety and environmental considerations are paramount. The search for phosgene-free synthesis methods for carbonate esters like DTBC reflects the industry's shift toward greener chemistry practices.
In pharmaceutical applications, Carbonic acid, bis(1,1-dimethylethyl) ester serves as a protecting group for alcohols and amines during complex synthesis processes. Its ability to be selectively removed under mild conditions makes it particularly valuable in the production of sensitive drug molecules. Recent studies have explored its use in the synthesis of biodegradable polymers, responding to the growing demand for sustainable materials in medical and packaging applications. These developments position DTBC as a compound at the intersection of pharmaceutical innovation and environmental responsibility.
The physical properties of Carbonic acid, bis(1,1-dimethylethyl) ester contribute to its wide utility. It typically appears as a colorless liquid with a characteristic ester-like odor, and its relatively high boiling point (approximately 180-185°C) makes it suitable for various high-temperature applications. These characteristics, combined with its chemical stability, have led to its use as a solvent and reaction medium in specialized chemical processes. The compound's thermal stability is particularly noteworthy, as it remains stable under conditions where other carbonate esters might decompose.
Market trends for Carbonic acid, bis(1,1-dimethylethyl) ester reflect the broader growth in specialty chemicals. The global market for carbonate esters has shown steady expansion, driven by increasing demand from the pharmaceutical and advanced materials sectors. Industry analysts frequently search for data on DTBC market projections, indicating strong commercial interest in this compound. Manufacturers are responding by developing more efficient production methods and exploring new applications that could further drive demand for this versatile chemical.
Recent research has focused on the potential of Carbonic acid, bis(1,1-dimethylethyl) ester in energy storage applications. Some studies suggest that derivatives of DTBC could play a role in next-generation battery technologies, particularly in the development of more stable electrolytes. This aligns with the current global focus on renewable energy storage solutions and has sparked new interest in the compound's electrochemical properties. Such emerging applications demonstrate how traditional chemicals can find new relevance in cutting-edge technologies.
Handling and storage considerations for Carbonic acid, bis(1,1-dimethylethyl) ester are important topics frequently searched by professionals. While not classified as highly hazardous, proper storage in tightly sealed containers away from strong oxidizing agents is recommended. The compound's stability under normal conditions contributes to its safe handling profile, though standard laboratory precautions should always be observed. These practical aspects are particularly relevant to researchers and manufacturers considering the compound for new applications.
The environmental profile of Carbonic acid, bis(1,1-dimethylethyl) ester has become an increasingly important consideration. Recent studies have examined its biodegradability and potential environmental impact, responding to stricter regulations on chemical substances. While DTBC shows moderate persistence in the environment, its breakdown products are generally considered low in toxicity. This environmental profile, combined with its utility, makes it an attractive option compared to some alternative chemicals with greater ecological concerns.
Looking to the future, Carbonic acid, bis(1,1-dimethylethyl) ester is likely to maintain its importance in chemical synthesis while finding new applications in emerging technologies. The compound's balance of reactivity and stability, along with its versatility in organic transformations, ensures its continued relevance. As research into sustainable chemistry advances, DTBC and similar compounds will play crucial roles in developing more efficient and environmentally friendly chemical processes across multiple industries.
34619-03-9 (Di-tert-butyl carbonate) 関連製品
- 51729-83-0(Methyl isopropyl carbonate)
- 1565068-81-6([(3-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine)
- 932964-98-2(2-({2-phenylpyrazolo1,5-apyrazin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 1417518-37-6(3-Bromo-2-isopropylpyridine)
- 1341417-11-5(N-(2,4-dimethylcyclohexyl)prop-2-enamide)
- 1177322-23-4(2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride)
- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)
- 2137803-66-6(2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one)
- 1609407-23-9(N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide)
- 1369071-61-3(8-methoxyisoquinolin-1-amine)



